molecular formula C19H17FN2O2 B2552265 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-44-3

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2552265
CAS No.: 898426-44-3
M. Wt: 324.355
InChI Key: GHOVTERLYAMNOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Compounds including 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide derivatives have been identified as interacting with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, showcasing their potential for diverse pharmacological applications beyond traditional therapeutic areas. The synthesis process involves intricate steps, starting from DL-glutamic acid, to form key intermediates, demonstrating the chemical versatility and potential of these compounds for further exploration in medicinal chemistry (Tenbrink et al., 1994).

Fluorescent Chemosensors for Metal Ions

A study introduced a fluorescent sensor with a quinoline group as the fluorogenic unit, demonstrating excellent selectivity and sensitivity towards Zn(2+) ions. This highlights the potential of this compound derivatives for developing highly selective chemosensors for metal ions, with applications in environmental monitoring and bioimaging (Li et al., 2014).

Antibacterial Activity

Research into novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which include structural motifs related to this compound, has demonstrated potent in vitro antibacterial activity. These studies underscore the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Asahina et al., 2008).

Synthesis and Chemical Properties

Innovative synthetic methodologies have been developed for pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, based on molecular hybridization approaches. These methods highlight the chemical flexibility and potential for creating diverse derivatives of this compound for various scientific and pharmaceutical applications (Largani et al., 2017).

Mechanism of Action

Properties

IUPAC Name

4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOVTERLYAMNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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